ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Overview
Description
Ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic derivative of pyrroloquinoxaline, which has been found to exhibit cytotoxic and antitumor properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its cytotoxic and antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been suggested that this compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments is its potential applications in various fields of scientific research. This compound has been found to exhibit cytotoxic and antitumor properties, making it a promising candidate for cancer therapy. It has also been studied for its potential applications in the treatment of neurodegenerative diseases and inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
Future Directions
There are several future directions for the research on ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One future direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action can provide insights into the potential applications of this compound in various fields of scientific research. Another future direction is to optimize the synthesis method to yield higher purity and higher yield of the final product. This can facilitate the further investigation of this compound in lab experiments. Additionally, further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
Scientific Research Applications
Ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit cytotoxic and antitumor properties, making it a promising candidate for cancer therapy. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-2-26-20(25)16-17-19(23-15-11-7-6-10-14(15)22-17)24(18(16)21)12-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLXMSKJOMTDGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4CCCCC4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365698 | |
Record name | ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6629-58-9 | |
Record name | ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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